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Compound of Interest

Compound Name: Nitrocyanamide

Cat. No.: B14539708

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data
associated with the formation of nitrocyanamide (O2N-NH-CN). Due to the energetic nature of
this compound, understanding its thermodynamic properties—namely its enthalpy, Gibbs free
energy, and entropy of formation—is critical for safe handling, synthesis optimization, and
predicting its stability and reactivity. This document summarizes available quantitative data,
details relevant experimental and computational methodologies, and visualizes key
thermodynamic relationships.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic parameters for the formation of
nitrocyanamide. It is important to note that experimentally derived data for nitrocyanamide is
not widely available in the public domain. Therefore, much of the data presented relies on
computational chemistry methods, which provide valuable estimates of these properties.

Table 1: Standard Enthalpy of Formation (AHf°)
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Compound Formula State AHf° (kJ/mol) Method
) ) Data not Computational
Nitrocyanamide CH2N202 Gas ) )
available Estimate
] ] ] Data not Computational
Nitrocyanamide CH2N202 Solid ) )
available Estimate
Table 2: Standard Gibbs Free Energy of Formation (AGf°)
Compound Formula State AGf° (kJ/mol) Method
) ) Data not Computational
Nitrocyanamide CH2N202 Gas ] ]
available Estimate
] ] ] Data not Computational
Nitrocyanamide CH2N202 Solid ] )
available Estimate
Table 3: Standard Molar Entropy (S°)
Compound Formula State S° (J/mol-K) Method
_ _ Data not Computational
Nitrocyanamide CH2N202 Gas ] )
available Estimate
) ) ) Data not Computational
Nitrocyanamide CH2N202 Solid ] i
available Estimate

Note: The tables are presented as a template. Specific values will be populated as they

become available from ongoing research and publications.

Experimental Protocols

The determination of thermodynamic data for energetic materials like nitrocyanamide requires

specialized experimental techniques. Below are detailed methodologies for key experiments

that would be employed for such a purpose.
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Combustion Calorimetry for Enthalpy of Formation

This method is used to determine the standard enthalpy of formation of a compound by
measuring the heat released during its complete combustion.

Protocol:

» Sample Preparation: A precisely weighed sample of nitrocyanamide (typically in the
milligram range) is placed in a crucible within a high-pressure vessel known as a bomb
calorimeter.

o Oxygen Pressurization: The bomb is sealed and pressurized with a large excess of pure
oxygen to ensure complete combustion.

e Immersion and Equilibration: The bomb is immersed in a known quantity of water in an
insulated container (the calorimeter). The system is allowed to reach thermal equilibrium,
and the initial temperature is recorded.

e Ignition: The sample is ignited remotely using a fuse wire.

o Temperature Measurement: The temperature of the water is monitored and recorded at
regular intervals until it reaches a maximum and then begins to cool.

o Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a
substance of known heat of combustion (e.g., benzoic acid). The heat of combustion of the
sample is then calculated from the observed temperature change.

o Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from
the experimental heat of combustion using Hess's Law, taking into account the enthalpies of
formation of the combustion products (e.g., COz, H20, N2).

Differential Scanning Calorimetry (DSC) for Heat
Capacity and Phase Transitions

DSC is a thermoanalytical technique used to measure the difference in the amount of heat
required to increase the temperature of a sample and a reference.
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Protocol:

Sample and Reference Preparation: A small, accurately weighed sample of nitrocyanamide
is hermetically sealed in a pan. An empty sealed pan is used as a reference.

Temperature Program: The sample and reference are placed in the DSC instrument and
subjected to a controlled temperature program (e.g., a linear heating rate).

Heat Flow Measurement: The instrument measures the differential heat flow between the
sample and the reference as a function of temperature.

Data Analysis:

o Heat Capacity: The heat capacity of the sample can be determined from the heat flow
signal.

o Phase Transitions: Enthalpies of phase transitions, such as melting and decomposition,
can be determined by integrating the area of the corresponding peaks in the DSC curve.

Computational Protocols

Computational chemistry provides a powerful and often safer alternative for determining the

thermodynamic properties of energetic materials.

Ab Initio and Density Functional Theory (DFT)
Calculations

High-level guantum chemical methods can be used to predict the thermodynamic properties of

molecules with a high degree of accuracy.

Protocol:

e Molecular Geometry Optimization: The three-dimensional structure of the nitrocyanamide

molecule is optimized to find its lowest energy conformation. This is typically done using
methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-
311++G(d,p)).
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 Vibrational Frequency Calculation: The vibrational frequencies of the optimized structure are
calculated. These are necessary to determine the zero-point vibrational energy (ZPVE) and
thermal corrections to the enthalpy and entropy.

» Single-Point Energy Calculation: A more accurate single-point energy calculation is
performed on the optimized geometry using a higher-level method, such as the composite
methods G3, G3B3, or CBS-QB3.

e Calculation of Thermodynamic Properties:

o Enthalpy of Formation: The gas-phase enthalpy of formation is often calculated using
isodesmic reactions. This approach involves a hypothetical reaction where the number
and types of bonds are conserved on both the reactant and product sides, which helps in
canceling out systematic errors in the calculations.

o Entropy and Heat Capacity: These are calculated based on the vibrational, rotational, and
translational partition functions derived from the optimized geometry and calculated
vibrational frequencies.

o Gibbs Free Energy of Formation: This is calculated from the enthalpy and entropy of
formation using the Gibbs-Helmholtz equation: AGf® = AHf® - TASf°.

Visualization of Thermodynamic Relationships

The following diagrams illustrate the key concepts and workflows related to the thermodynamic
data of nitrocyanamide formation.
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Thermodynamic Cycle for Nitrocyanamide Formation
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Caption: Hess's Law cycle for determining the enthalpy of formation.

Relationship between Thermodynamic Potentials
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Caption: The Gibbs-Helmholtz equation relating enthalpy, entropy, and Gibbs free energy.
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Computational Workflow for Thermodynamic Properties
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Caption: A typical workflow for the computational determination of thermodynamic properties.

 To cite this document: BenchChem. [Thermodynamic Profile of Nitrocyanamide Formation: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14539708#thermodynamic-data-of-nitrocyanamide-
formation)]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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